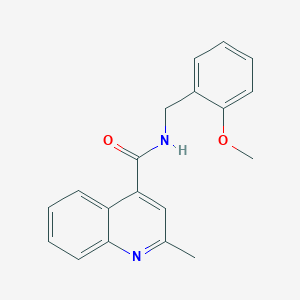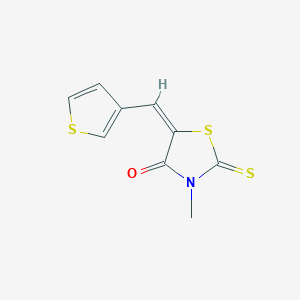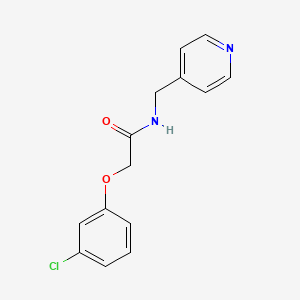![molecular formula C16H15BrN2O2S B5132755 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)
3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPTP hydrobromide and is known for its ability to induce Parkinsonism in humans. However, recent research has shown that MPTP hydrobromide has several other potential applications in the field of medicine.
Mechanism of Action
MPTP hydrobromide is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain. MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to Parkinsonism. The exact mechanism of MPP+ toxicity is not fully understood, but it is believed to involve oxidative stress, mitochondrial dysfunction, and inflammation.
Biochemical and Physiological Effects:
MPTP hydrobromide has several biochemical and physiological effects, including:
1. Dopaminergic neuron degeneration: MPTP hydrobromide induces selective degeneration of dopaminergic neurons in the substantia nigra, leading to Parkinsonism.
2. Oxidative stress: MPTP hydrobromide induces oxidative stress in the brain, leading to the production of reactive oxygen species and damage to cellular components.
3. Inflammation: MPTP hydrobromide induces an inflammatory response in the brain, leading to the activation of microglia and the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MPTP hydrobromide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective dopaminergic neuron degeneration: MPTP hydrobromide induces selective degeneration of dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease.
2. Reproducibility: MPTP hydrobromide-induced Parkinsonism is highly reproducible, making it a reliable model for studying the disease.
Limitations:
1. Non-specific toxicity: MPTP hydrobromide can induce toxicity in other cell types, making it difficult to study the specific effects on dopaminergic neurons.
2. Species differences: The effects of MPTP hydrobromide can vary between species, making it difficult to extrapolate findings from animal models to humans.
Future Directions
There are several future directions for research on MPTP hydrobromide, including:
1. Development of new therapies: MPTP hydrobromide-induced Parkinsonism can be used to test the efficacy of new therapies for Parkinson's disease.
2. Mechanism of toxicity: Further research is needed to understand the exact mechanism of MPP+ toxicity and how it leads to dopaminergic neuron degeneration.
3. Alternative animal models: The development of alternative animal models for Parkinson's disease may provide a better understanding of the disease and lead to the development of new therapies.
In conclusion, MPTP hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MPTP hydrobromide in the field of medicine.
Synthesis Methods
The synthesis of MPTP hydrobromide involves the condensation of 4-methoxybenzaldehyde, thiourea, and 4-aminophenol in the presence of hydrobromic acid. The resulting compound is a yellow crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
MPTP hydrobromide has been extensively studied for its potential therapeutic applications. Some of the notable research areas include:
1. Parkinson's disease: MPTP hydrobromide is commonly used to induce Parkinsonism in animal models, which has led to a better understanding of the disease and the development of new therapies.
2. Cancer: Recent studies have shown that MPTP hydrobromide has anti-cancer properties and can induce apoptosis in cancer cells.
3. Neurodegenerative diseases: MPTP hydrobromide has been shown to have neuroprotective effects and can protect against neurodegeneration in animal models.
properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S.BrH/c1-20-14-7-5-11(6-8-14)15-10-21-16(18-15)17-12-3-2-4-13(19)9-12;/h2-10,19H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCFGJCGJNBQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)
![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)


![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)

